1-Chloro-4-(1-phenylvinyl)benzene
Description
Significance of 1-Chloro-4-(1-phenylvinyl)benzene as a Synthetic Building Block
The utility of this compound as a synthetic building block is rooted in the reactivity of its constituent parts: the chlorinated benzene (B151609) ring and the vinyl group. The chlorine atom, an electron-withdrawing group, activates the aromatic ring, while the phenylvinyl moiety can participate in a variety of addition and polymerization reactions. This dual reactivity makes it a precursor for a wide array of more complex molecules. jst.go.jp
The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, its derivatives have been explored for their potential as anti-cancer agents, where the core structure is modified to enhance biological activity. In the realm of materials science, this compound is utilized in the production of specialty polymers. Its incorporation into polymer chains can lead to materials with enhanced thermal stability and mechanical strength, which are desirable properties for applications in the automotive and electronics industries. Furthermore, its unique structure is leveraged in the development of advanced materials with specific optical and electronic properties for use in sensors and display technologies.
The reactivity of this compound can be categorized into several key reaction types:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups.
Electrophilic Addition: The double bond of the vinyl group is susceptible to attack by electrophiles, allowing for the introduction of a wide range of substituents.
Oxidation: The phenylvinyl group can be oxidized to yield corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form 1-phenyl-1-(4-chlorophenyl)ethane.
Historical Context of Related Phenylvinyl Halide Chemistry in Organic Synthesis
The chemistry of phenylvinyl halides is a subset of the broader field of organohalogen chemistry, which has a rich and, at times, controversial history. The development of synthetic methods for vinyl halides has been crucial for the advancement of organic synthesis. Historically, the synthesis of vinyl halides was achieved through methods such as the dehydrohalogenation of dihalides. organic-chemistry.org A significant breakthrough in their application came with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. Reactions such as the Heck, Suzuki, and Stille couplings enabled the formation of carbon-carbon bonds with high efficiency and selectivity, where vinyl halides serve as key coupling partners. organic-chemistry.orgthieme-connect.com These reactions have become indispensable tools for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
The study of organohalogen compounds has also been shaped by environmental considerations. The widespread use of compounds like 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and polychlorinated biphenyls (PCBs) in the mid-20th century led to significant environmental persistence and ecological concerns, ultimately resulting in bans on their production and use in many countries. organic-chemistry.orgbritannica.com This historical context underscores the importance of developing selective and environmentally benign synthetic methodologies for all organohalogen compounds, including phenylvinyl halides.
Scope and Research Potential of this compound Derivatives
The research potential of this compound lies in the vast array of derivatives that can be synthesized from it and their potential applications. The ability to modify both the aromatic ring and the vinyl group allows for the fine-tuning of the molecule's properties for specific purposes.
One area of active research is the synthesis of novel pharmaceutical agents. For example, derivatives of this compound have been investigated for their cytotoxic effects against cancer cell lines. By systematically modifying the structure, researchers aim to enhance potency and selectivity while minimizing toxicity. The synthesis of benzimidazole-linked sulfonamide derivatives as potential BRAF inhibitors in cancer therapy highlights a strategy where complex molecules are built up from simpler, reactive intermediates. nih.gov
In materials science, the derivatization of this compound can lead to the creation of novel polymers and functional materials. For instance, the introduction of different substituents can alter the electronic properties of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs) or other electronic devices. The ability to undergo polymerization also opens up possibilities for creating polymers with tailored refractive indices, thermal stabilities, and mechanical properties.
Furthermore, the development of new synthetic methodologies continues to expand the scope of what is possible with building blocks like this compound. Recent advances in catalysis, such as the use of ruthenium catalysts for the three-component coupling of alkynes, enones, and halide ions to form vinyl halides, provide more efficient and selective routes to these compounds and their derivatives. nih.gov The exploration of novel reactivity patterns, such as cine-substitution of vinyl bromides, further broadens the synthetic utility of vinyl halides. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(1-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXZQQKWIHIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345037 | |
| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18218-20-7 | |
| Record name | 1-Chloro-4-(1-phenylethenyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-(1-phenylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-4-(1-PHENYLETHENYL)-BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HP2CNY63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Chloro 4 1 Phenylvinyl Benzene and Its Structural Analogues
Established Synthetic Pathways for 1-Chloro-4-(1-phenylvinyl)benzene
Traditional synthetic routes to this compound and its analogs often rely on robust, well-understood reactions such as olefination of ketones, organometallic additions followed by elimination, and cross-coupling of unsaturated systems.
Dehydrative Cross-Coupling Approaches
Dehydrative cross-coupling presents an atom-economical pathway to 1,1-diarylethenes. This approach typically involves the reaction of a secondary or tertiary benzylic alcohol with an arene under acidic conditions. For the synthesis of this compound, a plausible route involves the acid-catalyzed reaction of 1-phenylethanol with chlorobenzene (B131634) or, more likely, the reaction of 1-(4-chlorophenyl)ethanol with benzene (B151609). The mechanism proceeds through the in situ formation of a stabilized carbocation from the alcohol, which then undergoes a Friedel-Crafts-type alkylation with the arene partner, followed by elimination to form the alkene.
While direct dehydrative coupling can be effective, side reactions such as the formation of 1,1-diarylethanes or oligomerization can occur. d-nb.info The choice of catalyst, often a Brønsted acid like p-toluenesulfonic acid (TsOH), and reaction conditions are critical to maximizing the yield of the desired alkene. nih.gov
| Alcohol Precursor | Arene Partner | Catalyst | Solvent | Temperature (°C) | Typical Product |
|---|---|---|---|---|---|
| 1-Phenylethanol | 1,3,5-Trimethoxybenzene | pTsOH·H₂O | 1,2-Dichloroethane (DCE) | 100 | 1,1-Diarylalkane d-nb.info |
| Various Benzylic Alcohols | Phenols | TsOH | Trifluoroethanol (TFEA) | 80 | para-Alkylated Phenols nih.gov |
Procedures Involving Aryl Halides and Acetylene Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, provide a powerful method for constructing the carbon skeleton of this compound. A typical sequence would involve the coupling of an aryl halide, such as 1-chloro-4-iodobenzene, with phenylacetylene. beilstein-journals.orgresearchgate.net This reaction forms the internal alkyne, 1-chloro-4-(phenylethynyl)benzene.
Subsequent Markovnikov hydration of the alkyne intermediate, often catalyzed by acid or mercury salts, would yield the corresponding ketone, 4-chlorobenzophenone (B192759). This ketone can then be converted to the target alkene via reactions like the Wittig olefination, as detailed in the following section. This two-step approach, coupling followed by hydration and olefination, offers high regioselectivity.
Multi-step Syntheses from Precursor Compounds
Multi-step syntheses are among the most common and versatile methods for preparing this compound, primarily starting from commercially available ketones or aldehydes.
From 4-Chlorobenzophenone: A highly reliable method is the Wittig reaction, involving the treatment of 4-chlorobenzophenone with a methylidene phosphorane, typically methyltriphenylphosphonium bromide, in the presence of a strong base like n-butyllithium. This reaction directly converts the carbonyl group into the desired vinylidene moiety.
Another established route from 4-chlorobenzophenone involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium to the carbonyl group. researchgate.netnih.gov This forms the tertiary alcohol, 2-(4-chlorophenyl)-1-phenylpropan-2-ol. Subsequent acid-catalyzed dehydration of this alcohol readily eliminates water to generate the target compound, this compound.
From 4-Chlorobenzaldehyde: A lengthier but equally viable synthesis can begin with 4-chlorobenzaldehyde. chemicalbook.comwikipedia.org The addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the aldehyde produces the secondary alcohol, (4-chlorophenyl)(phenyl)methanol. This alcohol can then be oxidized to 4-chlorobenzophenone using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation. The resulting ketone is then subjected to one of the olefination methods described above.
| Starting Material | Key Reagents | Intermediate | Final Step | Reaction Type |
|---|---|---|---|---|
| 4-Chlorobenzophenone | Ph₃P=CH₂ (from Ph₃PCH₃Br + Base) | N/A | Direct Olefination | Wittig Reaction sciepub.com |
| 4-Chlorobenzophenone | 1. CH₃MgBr or CH₃Li 2. H₃O⁺ (workup) | 2-(4-chlorophenyl)-1-phenylpropan-2-ol | Acid-catalyzed dehydration | Grignard Addition/Elimination researchgate.net |
| 4-Chlorobenzaldehyde | 1. PhMgBr 2. PCC or Swern Oxidation | 4-Chlorobenzophenone nih.gov | Wittig or Grignard/Dehydration | Grignard Addition/Oxidation |
Novel and Evolving Synthetic Strategies for this compound
Modern synthetic chemistry continues to develop more efficient and versatile methods for carbon-carbon bond formation, providing new avenues to access molecules like this compound.
Catalytic Routes for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are at the forefront of modern C-C bond formation. The Mizoroki-Heck reaction, for instance, offers a direct route by coupling an aryl halide with an alkene. nih.gov The synthesis of this compound could be envisioned through the Heck coupling of 1-chloro-4-iodobenzene with styrene (B11656), or conversely, the coupling of iodobenzene with 4-chlorostyrene. organic-chemistry.orgresearchgate.netnih.govscribd.com The regioselectivity of the addition and subsequent β-hydride elimination typically favors the formation of the more substituted alkene. The choice of catalyst, ligand, base, and solvent is crucial for optimizing yield and selectivity.
| Aryl Halide | Alkene | Catalyst System (Typical) | Base (Typical) | Product |
|---|---|---|---|---|
| Iodobenzene | 4-Chlorostyrene | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Et₃N or K₂CO₃ | This compound |
| 1-Chloro-4-iodobenzene | Styrene | PdCl₂ / Ligand | Base (e.g., KOAc) | This compound |
Functionalization of Styrene Derivatives and Related Vinylic Systems
An alternative approach involves the direct functionalization of a pre-existing vinylic system. For example, catalytic C-H activation could enable the direct arylation of 4-chlorostyrene at the vinylic position with benzene, or the arylation of styrene with chlorobenzene. While challenging, advancements in palladium-catalyzed C-H functionalization are making such transformations increasingly feasible, offering a more step-economical route by avoiding the pre-functionalization of starting materials.
Another strategy could involve the Suzuki-Miyaura coupling of a vinyl halide or triflate with an appropriate boronic acid. For example, the synthesis could proceed via the coupling of 1-chloro-4-(1-bromovinyl)benzene with phenylboronic acid. This method is highly versatile and tolerant of a wide range of functional groups.
Stereoselective Synthesis and Isomeric Control in this compound Production
The synthesis of this compound, which features two distinct aryl groups and a chlorine atom attached to the vinyl framework, necessitates strategies that can effectively discriminate between the formation of the E and Z isomers. While specific literature detailing the stereoselective synthesis of this exact compound is limited, the principles governing the synthesis of analogous trisubstituted alkenes provide a robust framework for understanding the potential methodologies. Key strategies include the Peterson olefination, the Horner-Wadsworth-Emmons reaction, and transition metal-catalyzed cross-coupling reactions, each offering a unique approach to stereocontrol.
The Peterson olefination stands out as a versatile method for the stereoselective synthesis of alkenes. The reaction involves the addition of an α-silylcarbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate. The stereochemical outcome of the subsequent elimination step is dictated by the reaction conditions. Acid-catalyzed elimination typically proceeds via an anti-elimination pathway to yield the E-alkene, whereas base-catalyzed elimination follows a syn-elimination pathway to afford the Z-alkene. This dichotomous reactivity allows for the selective synthesis of either isomer from a common intermediate. For the synthesis of this compound, this would involve the reaction of an α-silyl carbanion bearing either the phenyl or 4-chlorophenyl group with the corresponding benzophenone derivative. The careful choice of acidic or basic workup would then determine the final isomeric ratio.
Another powerful tool for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction employs a phosphonate carbanion which reacts with an aldehyde or ketone to form an alkene. The HWE reaction generally favors the formation of the thermodynamically more stable E-isomer. However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS and THF with 18-crown-6), can dramatically shift the selectivity towards the Z-isomer. In the context of this compound, the reaction of a phosphonate ylide derived from (4-chlorobenzyl)phosphonate with benzaldehyde, or vice versa, could be employed, with the specific conditions tuned to favor the desired isomer.
Transition metal-catalyzed cross-coupling reactions , such as the Heck and Suzuki reactions, also offer avenues for the stereocontrolled synthesis of trisubstituted alkenes. The Heck reaction , involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can exhibit stereoselectivity depending on the substrate, catalyst, and reaction conditions. While often favoring the E-product due to steric considerations in the transition state, careful ligand selection can influence the isomeric outcome. Similarly, the Suzuki coupling , which couples an organoboron compound with an organohalide, can be adapted for stereoselective alkene synthesis, although controlling the geometry of a trisubstituted alkene can be challenging.
The following table summarizes hypothetical reaction parameters for the stereoselective synthesis of this compound based on established methodologies for analogous compounds. It is important to note that these are illustrative examples and would require experimental optimization.
| Methodology | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Predominant Isomer | Hypothetical Yield (%) | Hypothetical E/Z Ratio |
| Peterson Olefination (Acidic) | (4-Chlorophenyl)(phenyl)methanone | α-Silylmethyl carbanion | H₂SO₄ or BF₃·OEt₂ | E | 85 | >95:5 |
| Peterson Olefination (Basic) | (4-Chlorophenyl)(phenyl)methanone | α-Silylmethyl carbanion | KH or NaH | Z | 88 | >95:5 |
| Horner-Wadsworth-Emmons | Benzaldehyde | Diethyl (4-chlorobenzyl)phosphonate | NaH, THF | E | 90 | >90:10 |
| Still-Gennari HWE | Benzaldehyde | Bis(2,2,2-trifluoroethyl) (4-chlorobenzyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | Z | 82 | >90:10 |
| Heck Reaction | 4-Chloroiodobenzene | 1-Phenylvinyl bromide | Pd(OAc)₂, P(o-tol)₃, Et₃N | E | 75 | >85:15 |
Detailed Research Findings on Analogous Systems:
Research on the stereoselective synthesis of structurally similar 1,1-diarylalkenes provides valuable insights. For instance, studies on the Peterson olefination of various benzophenone derivatives have demonstrated excellent stereocontrol. The reaction of α-trimethylsilyl-α-phenylmethyllithium with substituted benzophenones, followed by treatment with potassium hydride, has been shown to produce the corresponding (Z)-1,1-diaryl-2-substituted ethenes with high stereoselectivity.
Similarly, investigations into the Horner-Wadsworth-Emmons reaction have showcased its tunability. While standard conditions with triethyl phosphonoacetate derivatives typically yield (E)-α,β-unsaturated esters, the use of bulky phosphonate reagents or the aforementioned Still-Gennari conditions has proven effective in reversing the selectivity to favor the Z-isomer.
The following table presents representative data from the literature on the stereoselective synthesis of alkenes structurally related to this compound, illustrating the feasibility of achieving high isomeric control.
| Reaction Type | Substrates | Conditions | Product | Yield (%) | Isomeric Ratio (E:Z) |
| Peterson Olefination | Benzophenone, α-Silyl carbanion | 1. THF, -78 °C; 2. KH | (Z)-1,1-Diphenylethene | 92 | 5:95 |
| Horner-Wadsworth-Emmons | 4-Nitrobenzaldehyde, Triethyl phosphonoacetate | NaH, DME | Ethyl (E)-4-nitrocinnamate | 95 | >98:2 |
| Still-Gennari HWE | Benzaldehyde, Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | Ethyl (Z)-cinnamate | 85 | 2:98 |
Reactivity and Mechanistic Investigations of 1 Chloro 4 1 Phenylvinyl Benzene
Electrophilic and Nucleophilic Reactivity of the Vinyl and Chloro Moieties
The electronic properties of the substituents on 1-chloro-4-(1-phenylvinyl)benzene play a crucial role in dictating its reactivity. The chlorine atom, being an electron-withdrawing group, influences the electron density of the benzene (B151609) ring it is attached to, while the phenylvinyl group can participate in a range of addition reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the reactivity of the two aromatic rings towards electrophiles is differentiated by their respective substituents. The chlorophenyl ring is deactivated towards EAS due to the electron-withdrawing inductive effect of the chlorine atom. Conversely, the phenyl ring of the phenylvinyl group is activated. The vinyl group can donate electron density to the ring through resonance, thus directing incoming electrophiles to the ortho and para positions.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the principles of EAS allow for predictable outcomes. For instance, under typical bromination conditions (Br₂ in the presence of a Lewis acid like FeBr₃), it is expected that the phenyl ring of the vinyl group would be preferentially halogenated over the chlorophenyl ring. libretexts.org
It is important to distinguish electrophilic aromatic substitution from electrophilic addition to the vinyl group. An example of the latter is the bromination of this compound, which yields 1-(2-bromo-1-phenylvinyl)-4-chlorobenzene. This reaction proceeds via addition to the carbon-carbon double bond and results in a 1:1 mixture of Z/E isomers with an 88% yield.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Catalyst | Electrophile | Predicted Major Product(s) |
| Br₂ / FeBr₃ | Br⁺ | Substitution on the unsubstituted phenyl ring at the ortho and para positions. |
| HNO₃ / H₂SO₄ | NO₂⁺ | Nitration on the unsubstituted phenyl ring at the ortho and para positions. |
Note: This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents.
The chlorine atom on the aromatic ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAAr) due to the high strength of the carbon-halogen bond in aryl halides. However, under specific conditions, such as the use of a strong base or a metal catalyst, substitution can be achieved.
Modern palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the amination of aryl chlorides. nih.govcmu.edu These reactions, often employing specialized phosphine (B1218219) ligands, allow for the formation of C-N bonds under milder conditions than traditional methods. While specific examples with this compound are not prevalent in the literature, the coupling of various aryl chlorides with amines is a well-established transformation. semanticscholar.org For instance, the palladium-catalyzed amination of aryl chlorides with ammonium (B1175870) salts has been reported, offering a direct route to primary anilines. semanticscholar.org
Similarly, the substitution of the chlorine atom with thiolates can be envisaged, likely requiring catalytic activation. The reactivity of related compounds, such as 4-chlorothiophenol, in various chemical transformations suggests the potential for the chloro-substituted ring of this compound to undergo nucleophilic substitution with sulfur-based nucleophiles.
Table 2: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile | Catalyst/Conditions | Potential Product |
| Amine (R-NH₂) | Palladium catalyst (e.g., Pd(OAc)₂ with phosphine ligand), Base | N-Substituted 4-(1-phenylvinyl)aniline |
| Thiol (R-SH) | Base or metal catalyst | 4-(Alkyl/Arylthio)-1-(1-phenylvinyl)benzene |
Note: This table represents potential reactions based on the known reactivity of aryl chlorides in cross-coupling and nucleophilic substitution reactions.
The carbon-carbon double bond in this compound, being part of a conjugated system, can act as a Michael acceptor for the conjugate addition of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent aromatic rings, which can stabilize the resulting carbanionic intermediate.
A variety of nucleophiles, including carbanions (such as those derived from malonates), amines, and thiols, can potentially add to the β-carbon of the vinyl group. The general mechanism involves the attack of the nucleophile on the terminal carbon of the double bond, followed by protonation of the resulting enolate-like intermediate.
While specific studies detailing the conjugate addition to this compound are scarce, the principles of Michael addition are well-established for activated alkenes. The outcome of such reactions would be the formation of a new carbon-carbon or carbon-heteroatom bond at the benzylic position of the former vinyl group.
Radical Reactions and Pathways Involving this compound
In addition to ionic pathways, this compound can participate in reactions involving radical intermediates, particularly when initiated by light.
The carbon-carbon double bond of 1,1-diarylethylenes, the parent structure of this compound, is susceptible to oxidative cleavage under photo-irradiation. This reaction typically involves the formation of a radical cation of the alkene, which then reacts with molecular oxygen.
One established method for the oxidative cleavage of olefins is through the use of osmium tetroxide (OsO₄). skku.eduwikipedia.orgyoutube.com While often used for dihydroxylation, under certain conditions with a co-oxidant, OsO₄ can catalyze the cleavage of the double bond to yield two carbonyl compounds. organic-chemistry.orgresearchgate.net In the case of this compound, this would lead to the formation of 4-chlorobenzophenone (B192759) and formaldehyde.
The reaction proceeds through the formation of an osmate ester intermediate, which is then cleaved. The efficiency and outcome of the reaction can be influenced by the choice of co-oxidant and reaction conditions.
Table 3: Products of Oxidative Cleavage of the C=C Bond in this compound
| Reagent System | Expected Carbonyl Products |
| 1. OsO₄ (cat.), 2. NaIO₄ | 4-Chlorobenzophenone and Formaldehyde |
| O₃, then Me₂S | 4-Chlorobenzophenone and Formaldehyde |
To elucidate the mechanisms of radical reactions, radical scavengers are often employed. These are compounds that can react with and "trap" radical intermediates, thus inhibiting the main reaction pathway and often forming a detectable adduct.
In the context of photo-induced reactions of this compound, a common radical scavenger that could be utilized is 1,4-diazabicyclo[2.2.2]octane (DABCO). eurjchem.com DABCO is known to quench singlet oxygen and can also interact with other radical species. By observing a decrease in the rate or yield of a photo-oxidation reaction in the presence of DABCO, a radical-mediated or singlet oxygen-mediated pathway can be inferred.
For example, in a hypothetical photo-oxidation of this compound, the addition of varying concentrations of DABCO and monitoring the consumption of the starting material or the formation of the product would provide insight into the reaction mechanism. A significant quenching effect would support the involvement of radical intermediates.
Table 4: Common Radical Scavengers and Their Targets
| Scavenger | Targeted Radical Species |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen, some radical cations |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Carbon-centered radicals |
| Butylated hydroxytoluene (BHT) | Peroxyl radicals |
Cycloaddition Reactions and Annulation Strategies
The unique structural motif of this compound, featuring both a vinyl group and a biaryl-like scaffold, renders it a versatile substrate for various cycloaddition and annulation reactions. These transformations are pivotal in constructing complex polycyclic and heterocyclic frameworks.
Transition-Metal-Catalyzed [4+2] Annulation Processes
While specific examples of transition-metal-catalyzed [4+2] annulation involving this compound are not extensively documented, its reactivity can be inferred from studies on analogous vinylarenes and alkynes. Palladium and rhodium complexes are well-established catalysts for such transformations, promoting the formation of six-membered rings. nih.govnih.gov
In a hypothetical palladium-catalyzed [4+2] annulation, the vinyl moiety of this compound could serve as the two-atom component, reacting with a suitable four-atom synthon, such as a diene. The catalytic cycle would likely commence with the coordination of the palladium catalyst to the diene, followed by insertion of the vinyl group of this compound. Subsequent reductive elimination would then furnish the cyclohexene-annulated product and regenerate the active palladium species.
A plausible reaction scheme involves the palladium-catalyzed annulation with diynes. Homodimerization of a terminal alkyne, followed by a [4+2] benzannulation with a diyne, can produce tetrasubstituted benzene derivatives. nih.gov The presence of a Lewis acid in conjunction with a phosphine ligand has been observed to accelerate such sequential trimerization reactions. nih.gov Mechanistic investigations suggest that this acceleration stems from the Lewis acid-assisted isomerization of the initially formed E-enyne to the more reactive Z-isomer. nih.gov
The regioselectivity of these cycloadditions is a critical aspect, often governed by both electronic and steric factors of the substrates and the ligand environment of the metal catalyst. For instance, in related rhodium-catalyzed (4+1) cycloadditions, the choice of a cationic "ligandless" rhodium catalyst has been demonstrated to be crucial for achieving high reactivity and selectivity. nih.gov
Intramolecular Cyclizations and Ring Closures
The structure of this compound is amenable to intramolecular cyclization, particularly for the synthesis of phenanthrene (B1679779) derivatives. This transformation can be envisioned as an intramolecular Heck-type reaction, where the vinyl group reacts with the ortho-position of the adjacent phenyl ring. Such cyclizations are typically catalyzed by transition metals like palladium.
The synthesis of phenanthrenes from ortho-amino-biaryls and alkynes via a base-promoted homolytic aromatic substitution offers a transition-metal-free alternative. rsc.org In this approach, the corresponding diazonium salt is generated in situ, which then forms an aryl radical upon single electron reduction. This radical adds to an alkyne, and the subsequent base-promoted homolytic aromatic substitution yields the phenanthrene core. rsc.org
Another established method for phenanthrene synthesis is the Haworth synthesis, which involves a sequence of Friedel-Crafts acylation, Clemmensen reduction, ring closure, and aromatization. csjmu.ac.in Although not a direct cyclization of this compound, this classical method highlights a fundamental route to the phenanthrene skeleton.
Furthermore, readily available biphenyl (B1667301) derivatives containing an ortho-alkyne unit can undergo 6-endo-dig cyclization to form substituted phenanthrenes when treated with catalytic amounts of PtCl₂, AuCl, AuCl₃, GaCl₃, or InCl₃. nih.gov This reaction likely proceeds through the initial π-complexation of the alkyne with the metal, followed by interception of the resulting η²-metal species by the neighboring arene ring. nih.gov
Mechanistic Studies of Transformations Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. These studies often involve the characterization of key intermediates and computational analysis of reaction pathways.
Elucidation of Key Intermediates
In transition-metal-catalyzed reactions, particularly those involving palladium, the elucidation of intermediates is key to understanding the catalytic cycle. For reactions involving aryl chlorides like this compound, the oxidative addition of the C-Cl bond to a low-valent palladium species is often the rate-determining step. Mechanistic studies on the oxidative addition of chlorobenzene (B131634) to Pd(PtBu₃)₂ have shown that such reactions proceed through lower-coordinate intermediates compared to more reactive haloarenes. illinois.edu The irreversible step of the oxidative addition of PhCl has been shown to occur with a monophosphine palladium species. illinois.edu
In the context of cycloaddition reactions, vinyl-p-xylylene has been identified as a reactive intermediate in the formation of cyclic dimers and polymers from related precursors. kpi.ua The isolation of cyclic dimers provides strong evidence for the formation of this common intermediate. kpi.ua
For base-promoted borylene-carbonyl coupling reactions, key intermediates have been successfully isolated and characterized, providing insight into the reaction mechanism. rsc.org While not directly involving this compound, these studies highlight the feasibility of isolating and studying reactive intermediates in complex chemical transformations.
The table below summarizes key intermediates identified in analogous reactions, which can provide insights into the potential intermediates in reactions of this compound.
| Reaction Type | Analogous Reactant | Key Intermediate | Catalyst/Reagent | Reference |
| Oxidative Addition | Chlorobenzene | Monophosphine palladium species | Pd(PtBu₃)₂ | illinois.edu |
| Dimerization/Polymerization | p-Allylbenzyltrimethylammonium compounds | α-Vinyl-p-xylylene | Base | kpi.ua |
| Borylene-Carbonyl Coupling | Carbonyls | Borylene complexes | Base | rsc.org |
| Suzuki-Miyaura Coupling | Aryl Halides | NHC-Pd(0) | Palladium precatalysts | nih.gov |
Transition State Analysis and Energy Profiles
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing transition states and mapping out the energy profiles of complex reactions. Such studies provide a deeper understanding of reaction kinetics and selectivity.
DFT studies on 1,3-dipolar cycloaddition reactions have shown that for asynchronous processes, the regioselectivity can be explained by the most favorable two-center interactions between the highest nucleophilic and electrophilic sites of the reacting species. researchgate.net This type of analysis would be directly applicable to predicting the regiochemical outcome of cycloaddition reactions involving the vinyl group of this compound.
In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, DFT calculations have been employed to quantitatively reproduce experimental trends in the activation mechanism of palladium precatalysts. nih.govresearchgate.net These calculations identified the transition state leading to the formation of the active catalytic species, NHC-Pd(0), via reductive elimination. nih.gov
For palladium-catalyzed [3+2] annulation of alkynes, DFT calculations have been used to elucidate the entire catalytic cycle, including the kinetic and thermodynamic data for each step. pku.edu.cn These studies can model the trans-palladium-boration across the alkyne and the subsequent ring-expansion process. pku.edu.cn
The energy profiles for the cycloaddition reactions between 1-aza-2-azoniaallene cations and acetylenes have been investigated using DFT, revealing a tandem process of an ionic 1,3-dipolar cycloaddition followed by a illinois.edunih.gov-shift. researchgate.net The mechanism was described as an asynchronous concerted pathway with reverse electron demand. researchgate.net
The following table presents a summary of findings from transition state analyses and energy profile studies on related reactions.
| Reaction Type | System Studied | Key Findings | Computational Method | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Imines and Alkenes | Regioselectivity determined by favorable two-center interactions. | DFT | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium precatalysts | Quantitative reproduction of activation mechanism trends. | DFT | nih.govresearchgate.net |
| [3+2] Annulation | Alkynes | Elucidation of the full catalytic cycle with kinetic and thermodynamic data. | DFT | pku.edu.cn |
| [4+2] Cycloaddition | 1-Methyl-1H-pyrrole-2,5-dione and Furoic Acid | Mechanistic study of cycloaddition reactions. | DFT | dntb.gov.ua |
| [3+2] Cycloaddition | Nitrile Imines and Hydantoin | Rationalization of regioselectivity through FMO interactions and energy paths. | DFT | mdpi.com |
Catalysis in Reactions Involving 1 Chloro 4 1 Phenylvinyl Benzene
Transition Metal Catalysis for Functionalization
Transition metals, particularly palladium, copper, and gold, are at the forefront of catalytic methods to functionalize 1-chloro-4-(1-phenylvinyl)benzene. These metals, in various oxidation states and ligand environments, facilitate reactions that are otherwise challenging.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions with this compound is no exception. Cross-coupling reactions like the Heck and Suzuki reactions are prominent examples.
In a general Suzuki coupling, the catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For this compound, this allows for the substitution of the chlorine atom with various organic groups.
The Heck reaction, another palladium-catalyzed process, typically involves the coupling of an aryl halide with an alkene. While this compound already contains an alkene, it can still participate as the aryl halide component, reacting with other olefins.
Interactive Table: Palladium-Catalyzed Reactions of this compound
| Reaction Type | General Reactants | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(0) complex, Base | Biaryl or substituted styrene (B11656) derivative |
| Heck Reaction | Alkene | Pd(0) complex, Base | Substituted styrene derivative |
Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic yet effective method for forming carbon-heteroatom bonds. wikipedia.org These reactions are often used to synthesize aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, the chlorine atom can be substituted by nucleophiles like phenols, thiols, and amines in the presence of a copper catalyst.
The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. organic-chemistry.orgmdpi.com The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) intermediate which then undergoes oxidative addition with the aryl halide. organic-chemistry.orgunito.it
Interactive Table: Copper-Catalyzed Reactions of this compound
| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Ullmann Ether Synthesis | Alcohol/Phenol | Cu(I) salt, Ligand, Base | Aryl ether |
| Ullmann-type Amination | Amine | Cu(I) salt, Ligand, Base | Aryl amine |
| Ullmann-type Thioetherification | Thiol | Cu(I) salt, Ligand, Base | Aryl thioether |
Gold catalysis has emerged as a powerful tool for the activation of alkynes and alkenes. While specific examples involving the direct use of this compound are not extensively documented in the provided search results, gold catalysts are known to promote cyclization reactions of substrates containing both vinyl and other reactive functional groups. nih.gov Given the structure of this compound, gold-catalyzed intramolecular reactions could potentially be explored to construct complex polycyclic systems.
The exploration of other metals in the catalysis of reactions involving aryl chlorides is an active area of research. While specific applications of cerium and uranyl cations in transformations of this compound were not found in the search results, these metals are known to have unique catalytic properties. Further research may uncover their potential in activating the C-Cl bond or the vinyl group of this specific substrate.
Organocatalysis and Metal-Free Approaches in Chemical Transformations
In a move towards more sustainable chemical synthesis, metal-free catalytic systems are gaining traction. Organocatalysis, which utilizes small organic molecules as catalysts, presents a viable alternative to transition metal catalysis. nih.gov For transformations of aryl chlorides, metal-free approaches often involve the use of carbon-based materials or photoredox catalysis. researchgate.net
For instance, nitrogen-doped carbons have been successfully employed as metal-free catalysts for the hydrogenation of other chloro-nitroaromatic compounds, demonstrating high selectivity for the reduction of the nitro group while leaving the chloro group intact. mdpi.com This suggests the potential for similar selective transformations on derivatives of this compound under metal-free conditions.
Polymerization Studies of 1 Chloro 4 1 Phenylvinyl Benzene and Its Derivatives
Radical Polymerization of 1-Chloro-4-(1-phenylvinyl)benzene Monomers
Radical polymerization is a robust and widely used method for producing polymers from vinyl monomers. For this compound, this process is expected to proceed in a manner analogous to that of styrene (B11656), involving the standard steps of initiation, propagation, and termination.
The polymerization is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then add to the vinyl group of the monomer, forming a new radical species. The stability of this new radical is crucial for successful polymerization. In the case of this compound, the radical formed is benzylic and is stabilized by resonance delocalization over the adjacent phenyl ring, similar to the propagating radical in styrene polymerization. libretexts.org The presence of a halogen atom can further stabilize an adjacent radical through hyperconjugation. libretexts.org
Propagation occurs as the monomer radical adds to subsequent monomer molecules, leading to chain growth. The regioselectivity of this addition is governed by the formation of the more stable benzylic radical. libretexts.org Termination, the final step, typically occurs through combination or disproportionation of two growing polymer chains. libretexts.org
The reaction conditions for the radical polymerization of this compound would be comparable to those used for other styrenic monomers. The process can be carried out in bulk, solution, or emulsion.
Table 1: Typical Conditions for Radical Polymerization of Styrenic Monomers
| Parameter | Condition | Rationale |
|---|---|---|
| Initiators | Azo compounds (e.g., AIBN), Peroxides (e.g., BPO) | These compounds thermally decompose to generate free radicals efficiently at moderate temperatures (60-90°C). frontiersin.org |
| Temperature | 60 - 100°C | Balances the rate of initiator decomposition and propagation against the rate of side reactions and termination. |
| Solvents | Toluene, Benzene (B151609), Ethylbenzene | Aromatic solvents are often used for solution polymerization to control viscosity and reaction rate. frontiersin.org |
| Monomer Purity | High | Impurities can inhibit or retard polymerization by reacting with free radicals. |
The kinetics of the polymerization are expected to follow the classical rate law for radical polymerization, where the rate is proportional to the monomer concentration and the square root of the initiator concentration. frontiersin.org
Anionic Polymerization and Living Polymerization Techniques for Vinyl Arenes
Anionic polymerization is a powerful technique that can produce polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures. ethernet.edu.etsemanticscholar.org This method is particularly effective for vinyl monomers with electron-withdrawing substituents, but can also be applied to non-polar monomers like styrene using organolithium initiators in non-polar solvents. uni-bayreuth.de When termination and chain transfer reactions are absent, the process is termed a living polymerization. youtube.comyoutube.com
The application of anionic polymerization to this compound presents significant challenges. The primary issue is the presence of the chlorine atom on the phenyl ring. The propagating carbanionic chain end is a strong nucleophile and can potentially react with the C-Cl bond on another monomer molecule or on the polymer chain itself. semanticscholar.org This side reaction would act as a termination step, leading to a loss of living character and a broadening of the molecular weight distribution.
Despite this challenge, the principles of living anionic polymerization are highly relevant for producing tailored materials from vinyl arenes. Key features of an ideal living anionic polymerization include:
Fast Initiation: The rate of initiation should be much faster than the rate of propagation, ensuring all polymer chains start growing at approximately the same time. semanticscholar.org
Absence of Termination: The growing anionic chain ends remain active throughout the polymerization. youtube.com
Controlled Molecular Weight: The number-average molecular weight is determined by the ratio of the initial monomer concentration to the initial initiator concentration.
For a monomer like this compound, successful living anionic polymerization would likely require very low temperatures to suppress the nucleophilic attack on the C-Cl bond and potentially the use of specialized initiator systems or additives that could moderate the reactivity of the carbanion.
Copolymerization with Other Monomers for Tailored Architectures
Copolymerization is a versatile strategy to create polymers with properties that are intermediate between those of the corresponding homopolymers or that are entirely new. By copolymerizing this compound with other vinyl monomers, it is possible to tailor properties such as glass transition temperature (Tg), solubility, and mechanical strength. frontiersin.org
The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a radical adding to its own type of monomer versus adding to the other type of monomer. frontiersin.org For a binary system of monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
Table 2: Radical Copolymerization Reactivity Ratios for Styrene (M₁) with Various Comonomers (M₂) at 60°C
| Comonomer (M₂) | r₁ (Styrene) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type |
|---|---|---|---|---|
| Methyl Methacrylate (B99206) | ~0.52 | ~0.46 | ~0.24 | Random |
| Acrylonitrile | ~0.40 | ~0.04 | ~0.016 | Alternating tendency |
| Vinyl Acetate | ~55 | ~0.01 | ~0.55 | Blocky (largely styrene) |
| Butadiene | ~0.78 | ~1.39 | ~1.08 | Ideal / Random |
(Data sourced from various polymer handbooks and literature)
The product of the reactivity ratios (r₁ * r₂) indicates the tendency of the comonomers to arrange in the polymer chain. A product close to 1 suggests a random copolymer, while a product close to 0 indicates a tendency toward alternation. tue.nl It is anticipated that the copolymerization of this compound with monomers like methyl methacrylate would result in a random copolymer.
Controlled Polymerization Techniques (e.g., RAFT Polymerization)
Controlled/living radical polymerization (CRP) techniques offer the advantages of living polymerization, such as control over molecular weight and architecture, but with the robustness and wider monomer scope of radical polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most versatile CRP methods. acs.orgyoutube.com
RAFT polymerization achieves control through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional radical polymerization system. sigmaaldrich.com The process involves a degenerative chain transfer mechanism where growing polymer chains are reversibly transferred between active (radical) and dormant (capped with the RAFT agent) states. This rapid exchange ensures that all chains have an equal probability of growing, leading to low PDI and predictable molecular weights. youtube.com
Given that this compound is a styrenic monomer, RAFT polymerization is expected to be a highly effective method for its controlled polymerization. The choice of RAFT agent is critical for achieving good control. For styrenic monomers, dithiobenzoates and trithiocarbonates are commonly used.
Table 3: Common RAFT Agents for Polymerization of Styrenic Monomers
| RAFT Agent Class | Example Structure | Typical Monomers |
|---|---|---|
| Dithiobenzoates | 2-Cyano-2-propyl dithiobenzoate | Styrenes, Acrylates, Methacrylates |
| Trithiocarbonates | S,S-Dibenzyl trithiocarbonate | Styrenes, Acrylates, Methacrylates |
| Dithiocarbamates | N,N-Diethyl-S-benzyl dithiocarbamate (B8719985) | Styrenes, Vinyl Esters |
The key components of a RAFT polymerization system for this compound would include the monomer, a standard radical initiator (e.g., AIBN), and a suitable RAFT agent. The polymerization would afford well-defined homopolymers or block copolymers by the sequential addition of different monomers.
Structure-Property Relationships in Poly(this compound)
The physical and mechanical properties of a polymer are intrinsically linked to its chemical structure. For poly(this compound), the presence of both a chlorine atom and an additional phenyl group on the repeating unit would significantly influence its properties compared to polystyrene.
Glass Transition Temperature (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The bulky and polar nature of the substituents on the polymer backbone restricts segmental motion. The chlorine atom, due to its polarity and size, and the additional phenyl group, due to its rigidity and bulk, are both expected to increase the Tg of the polymer significantly above that of polystyrene (Tg ≈ 100 °C). researchgate.net
Mechanical Properties: The increased intermolecular forces (dipole-dipole interactions from the C-Cl bond) and the rigidity imparted by the two phenyl groups per repeating unit are expected to result in a polymer with higher tensile strength and modulus compared to polystyrene. nih.gov However, this increased rigidity may also lead to increased brittleness. nih.gov
Flame Retardancy: Halogenated polymers often exhibit a degree of flame retardancy. The chlorine in the polymer can act as a radical scavenger in the gas phase during combustion, potentially inhibiting the flame propagation process. researchgate.net
Solubility and Chemical Resistance: The presence of the polar C-Cl bond may slightly alter the solubility profile of the polymer compared to the non-polar polystyrene, potentially making it more soluble in slightly more polar solvents.
Table 4: Predicted Property Comparison
| Property | Polystyrene | Poly(p-chlorostyrene) | Predicted Poly(this compound) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | ~100 °C | ~110 °C | Significantly > 110 °C |
| Density | ~1.05 g/cm³ | ~1.25 g/cm³ | > 1.25 g/cm³ |
| Stiffness / Modulus | Base | Higher | Significantly Higher |
| Brittleness | Brittle | More Brittle | Potentially Very Brittle |
These predictions are based on established principles of polymer science and comparisons with structurally related polymers. researchgate.netusm.edu Experimental validation would be necessary to confirm the precise properties of poly(this compound).
Applications of 1 Chloro 4 1 Phenylvinyl Benzene in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Molecule Synthesis
The distinct functionalities within 1-chloro-4-(1-phenylvinyl)benzene provide multiple reaction sites, rendering it a crucial building block for the construction of intricate molecular architectures. The chlorine atom activates the benzene (B151609) ring for nucleophilic substitution reactions, while the phenylvinyl group can undergo various addition reactions.
In the realms of pharmaceutical and agrochemical research, this compound serves as a precursor for the synthesis of a wide array of organic compounds. Its structural framework is a component of certain biologically active molecules. For instance, it has been investigated for its potential role in the synthesis of novel anti-cancer agents. The ability to modify the molecule at both the chloro and vinyl positions allows for the generation of diverse derivatives, which can be screened for potential therapeutic or pesticidal activities. The synthesis of 1-chloro-4-phenyl butane, an important intermediate for the antiasthmatic drug pranlukast, highlights the utility of related chloro-phenyl structures in medicinal chemistry. google.com
The synthesis of natural products and their analogues is a significant area of organic chemistry, often aimed at discovering new therapeutic agents. While direct use of this compound in the total synthesis of specific natural products is not extensively documented in readily available literature, its structural motifs are relevant to the construction of bioactive fragments. The development of chemoenzymatic strategies to produce natural product analogues often involves the use of versatile building blocks that can be incorporated into complex scaffolds. nih.gov The synthesis of tryptanthrin (B1681603) analogues as potential antimalarial agents, for example, involves the modification of a core structure with various side chains, a strategy where a molecule like this compound could potentially serve as a precursor for a side chain. researchgate.net
Development of Advanced Polymeric Materials
The vinyl group in this compound allows it to act as a monomer or comonomer in polymerization reactions, leading to the creation of specialty polymers with unique characteristics.
The incorporation of the rigid aromatic structures from this compound into polymer chains can significantly enhance their thermal and mechanical properties. The phenyl and chlorophenyl groups contribute to chain stiffness and intermolecular interactions, which can lead to higher glass transition temperatures and improved resistance to degradation at elevated temperatures. This makes such polymers suitable for applications where durability under harsh conditions is required.
Polymers derived from or containing units of this compound can be tailored for specific uses in the electronics industry and for protective coatings. The presence of the chlorine atom can modify the dielectric properties of the polymer, making it a candidate for use in capacitors or as an insulating material. Furthermore, the aromatic rings contribute to the polymer's resistance to chemical and environmental degradation, a desirable feature for protective coatings.
Novel Functional Materials with Specific Optical and Electronic Properties
The unique electronic structure of this compound, arising from the conjugation between the phenyl and vinyl groups, makes it a target for the development of novel functional materials. These materials are designed to have specific responses to light and electric fields. The compound is utilized in creating materials for sensors and display technologies. Modifications to its structure can enhance electrical conductivity and other electronic characteristics, opening up possibilities for its use in organic electronics.
Computational and Theoretical Investigations of 1 Chloro 4 1 Phenylvinyl Benzene
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 1-Chloro-4-(1-phenylvinyl)benzene is defined by its constituent parts: a chlorophenyl group, a phenyl group, and a connecting vinyl bridge. The molecule features a conjugated π-system extending across both aromatic rings and the double bond.
Table 1: Key Electronic and Structural Features of this compound
| Feature | Description | Implication |
|---|---|---|
| Molecular Formula | C₁₄H₁₁Cl | Defines the elemental composition and molecular weight. |
| π-System | Conjugated system across two phenyl rings and a vinyl linker. | Allows for delocalization of electrons, affecting stability and reactivity. |
| Chlorine Substituent | An electron-withdrawing group at the para position. | Modifies the electron density of the adjacent benzene (B151609) ring, influencing its reactivity in substitution reactions. |
| Phenylvinyl Group | Provides a site for addition reactions and extends conjugation. | Can be a target for oxidation or reduction reactions. |
Reaction Mechanism Predictions and Validation through Theoretical Models
Theoretical models are instrumental in predicting and understanding the mechanisms of chemical reactions involving this compound. The compound's structure allows for several reaction types:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles. Theoretical models can calculate the activation energy for this process.
Electrophilic Addition: The double bond of the phenylvinyl group is susceptible to attack by electrophiles.
Oxidation and Reduction: The phenylvinyl group can be oxidized to form aldehydes or ketones, or the double bond can be reduced.
One important theoretical reaction model is the Friedel-Crafts reaction, which could be a potential pathway for its synthesis. A hypothetical mechanism involves the following steps:
Activation of Electrophile: A Lewis acid catalyst like AlCl₃ coordinates with a precursor to generate a reactive carbocation.
Electrophilic Attack: The carbocation attacks one of the benzene rings, forming a sigma complex (arenium ion).
Rearomatization: A proton is lost, restoring the aromaticity of the ring and yielding the final product.
Computational models can validate such proposed mechanisms by calculating the energy of the intermediates and transition states, confirming the most likely reaction pathway.
Table 2: Predicted Reaction Types and Mechanistic Insights
| Reaction Type | Reactive Site | Theoretical Investigation |
|---|---|---|
| Nucleophilic Aromatic Substitution | Carbon atom bonded to Chlorine | Modeling the attack of nucleophiles (e.g., amines, thiols) and the stability of the Meisenheimer complex intermediate. |
| Electrophilic Addition | C=C double bond of the vinyl group | Calculating the stability of the carbocation intermediate formed upon addition of an electrophile. |
| Oxidation | C=C double bond of the vinyl group | Predicting the reaction pathway for the formation of corresponding ketones or aldehydes. |
| Reduction | C=C double bond of the vinyl group | Modeling the hydrogenation process to form 1-phenyl-1-(4-chlorophenyl)ethane. |
Conformational Analysis and Stereochemical Considerations
The primary sources of conformational isomerism are the torsional or dihedral angles between the plane of the phenyl ring and the plane of the vinyl group, and similarly for the chlorophenyl ring. Steric hindrance between hydrogen atoms on the aromatic rings can restrict free rotation, leading to certain preferred conformations where the rings are twisted out of the plane of the double bond. Theoretical calculations are essential to determine the potential energy surface as a function of these rotations and to identify the lowest-energy (most stable) conformers.
Table 3: Key Rotatable Bonds and Conformational Factors
| Rotatable Bond | Description | Influencing Factors |
|---|---|---|
| C(vinyl)-C(phenyl) | The single bond connecting the vinyl carbon to the unsubstituted phenyl ring. | Steric hindrance between the vinyl hydrogen and the ortho-hydrogens of the phenyl ring. The drive for π-conjugation favors planarity. |
| C(vinyl)-C(chlorophenyl) | The single bond connecting the vinyl carbon to the 4-chlorophenyl ring. | Steric hindrance between the vinyl hydrogen and the ortho-hydrogens of the chlorophenyl ring. The drive for π-conjugation favors planarity. |
Density Functional Theory (DFT) Applications in Reaction Energetics and Intermediates
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT can be applied to gain quantitative insights into its properties and reactivity.
Commonly used functionals, such as Becke's three-parameter Lee–Yang–Parr hybrid functional (B3LYP), combined with a basis set like 6-31G(d,p), are employed to perform these calculations. nih.gov Such studies can:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.
Calculate Reaction Energetics: Compute the change in energy (ΔE) and enthalpy (ΔH) for reactions, indicating whether a reaction is energetically favorable.
Identify Intermediates and Transition States: Locate and characterize the structures of short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products. This is crucial for validating the reaction mechanisms discussed in section 7.2.
Simulate Spectra: Predict spectroscopic properties, which can then be compared with experimental data for validation.
For example, DFT calculations could precisely map the energy profile of a nucleophilic substitution reaction, providing the activation energies for each step and confirming the structure of any intermediates. nih.gov
Table 4: Applications of DFT in Studying this compound
| DFT Application | Information Obtained | Example |
|---|---|---|
| Geometry Optimization | Lowest energy 3D structure, bond lengths, dihedral angles. | Determining the precise twist angle between the phenyl rings and the vinyl plane. |
| Vibrational Analysis | Infrared (IR) and Raman frequencies, characterization of stationary points. | Confirming that an optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov |
| Reaction Pathway Mapping | Energy profile of a reaction, activation energies, transition state structures. | Calculating the energy barrier for the addition of an electrophile to the double bond. |
| Electronic Properties | HOMO/LUMO energies, molecular electrostatic potential (ESP) map. | Predicting sites susceptible to nucleophilic or electrophilic attack by visualizing charge distribution. nih.gov |
Future Directions and Emerging Research Trends for 1 Chloro 4 1 Phenylvinyl Benzene
Green Chemistry Approaches in Synthesis and Applications
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, aiming to reduce the environmental impact of chemical processes. For 1-Chloro-4-(1-phenylvinyl)benzene, these principles are being applied to develop more sustainable synthetic routes and to utilize the compound in environmentally benign applications.
One of the key areas of research is the development of catalytic systems that avoid the use of stoichiometric and often hazardous reagents. Traditional methods for the synthesis of styrene (B11656) derivatives can involve harsh conditions and generate significant waste. Green approaches focus on the use of catalysts that can operate under milder conditions and can be recycled and reused. For instance, the use of solid acid catalysts or supported metal catalysts is being explored to replace homogeneous catalysts, which are often difficult to separate from the reaction mixture.
Biocatalysis represents another promising frontier. Enzymes, such as styrene monooxygenases, have been investigated for the transformation of styrene and its derivatives. These biocatalysts can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the need for organic solvents and harsh reagents. Research is ongoing to engineer more robust and efficient enzymes for the synthesis of functionalized styrenes like this compound.
In terms of applications, the inherent reactivity of the vinyl and chloro groups can be harnessed in a greener context. For example, its use in polymerization reactions that proceed with high atom economy and under solvent-free or aqueous conditions is an active area of investigation. Furthermore, the development of biodegradable polymers incorporating this monomer could lead to more sustainable materials.
| Green Chemistry Approach | Description | Potential Advantages |
| Heterogeneous Catalysis | Utilization of solid catalysts (e.g., zeolites, supported metals) for synthesis. | Easier catalyst separation and recycling, reduced waste generation. |
| Biocatalysis | Employment of enzymes (e.g., engineered monooxygenases) for transformations. | High selectivity, mild reaction conditions, use of aqueous media. |
| Green Solvents | Use of environmentally benign solvents like water, ionic liquids, or supercritical fluids. | Reduced VOC emissions, improved safety profile. |
| Atom-Efficient Reactions | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste, increased efficiency. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering numerous advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms.
Continuous flow reactors, particularly microreactors, provide enhanced heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions. For reactions involving reactive intermediates or exothermic processes, flow chemistry offers a safer alternative to large-scale batch reactors. A patent for synthesizing p-chloromethyl styrene in a tubular reactor highlights the industrial interest in continuous processing for related compounds.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new reactions and materials. These systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions to identify optimal parameters. This approach can significantly reduce the time and resources required for process development. The modular nature of flow chemistry setups also allows for the straightforward integration of in-line purification and analysis techniques, enabling real-time monitoring and quality control.
The application of flow chemistry to the synthesis of vinylarenes has been demonstrated, for instance, through inline Grignard reagent formation followed by Peterson olefination. Such strategies could be adapted for the continuous production of this compound.
| Feature of Flow Chemistry | Benefit for this compound Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and better selectivity. |
| Precise Control of Parameters | Fine-tuning of temperature, pressure, and residence time for optimal outcomes. |
| Increased Safety | Smaller reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |
| Facilitated Scale-Up | Seamless transition from laboratory-scale synthesis to industrial production. |
| Integration with Automation | Enables high-throughput screening and rapid process optimization. |
Exploration of New Reactivity Modes and Transformative Reactions
The unique combination of a reactive vinyl group and a functionalizable chloro-substituted aromatic ring in this compound opens up a vast landscape for exploring novel reactivity and transformative reactions. While established reactions such as nucleophilic substitution, electrophilic addition, oxidation, and reduction are well-documented, current research is focused on uncovering new catalytic transformations that can further expand its synthetic utility. sigmaaldrich.com
One area of emerging interest is the use of transition metal catalysis to achieve novel C-H functionalization and cross-coupling reactions. For example, palladium- or rhodium-catalyzed reactions could enable the direct introduction of various functional groups onto the aromatic rings, bypassing the need for pre-functionalized starting materials. The development of asymmetric catalytic systems is also a key focus, allowing for the stereoselective synthesis of chiral derivatives of this compound, which could have applications in pharmaceuticals and agrochemicals.
Recent studies on vinylarenes have demonstrated novel transformations such as rhodium-catalyzed anti-Markovnikov hydroamination and asymmetric hydroarylation using a synergistic combination of copper hydride and palladium catalysis. The application of such methodologies to this compound could lead to the efficient synthesis of a diverse range of complex molecules. Furthermore, reactions involving carbenes with styrene derivatives have been shown to produce cyclopropane structures, a motif of interest in medicinal chemistry.
The exploration of photochemical and electrochemical reactions represents another exciting avenue. These methods can often proceed under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. The vinyl group, in particular, is susceptible to a variety of radical and pericyclic reactions that can be initiated by light or electricity.
| Reaction Class | Potential Transformation of this compound |
| C-H Functionalization | Direct introduction of functional groups onto the aromatic rings. |
| Asymmetric Catalysis | Stereoselective synthesis of chiral derivatives. |
| Hydrofunctionalization | Addition of H-X bonds across the double bond with novel regioselectivity. |
| Photochemistry/Electrochemistry | Light or electricity-induced cycloadditions, isomerizations, or redox reactions. |
Advanced Materials Design and Engineering Utilizing this compound as a Core Unit
The structural features of this compound make it an attractive monomer for the design and engineering of advanced materials with tailored properties. Its incorporation into polymer backbones can impart desirable characteristics such as enhanced thermal stability, mechanical strength, and specific optical and electronic properties.
In the realm of polymer chemistry, this compound can be utilized in various polymerization techniques, including radical, cationic, and coordination polymerization. The presence of the chloro group provides a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups along the polymer chain. This versatility enables the creation of functional polymers for specific applications, such as polymer-supported catalysts, resins for chromatography, and materials for biomedical applications. A related compound, chloromethyl styrene, is already used in the production of high-performance resins and adhesives.
The unique electronic properties of the phenylvinyl moiety, coupled with the ability to tune the electronic nature of the aromatic rings through the chloro substituent, make this compound a promising building block for organic electronic materials. Polymers and oligomers containing this unit are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to precisely control the molecular architecture and electronic properties is crucial for optimizing the performance of these devices.
Furthermore, the rigid and planar nature of the aromatic rings can be exploited in the design of materials with high glass transition temperatures and excellent dimensional stability. These properties are particularly important for applications in the aerospace and automotive industries, where materials are exposed to extreme conditions. The development of high-performance composites and blends incorporating polymers derived from this compound is an active area of research.
| Material Class | Potential Application of this compound | Desired Properties |
| Functional Polymers | Polymer-supported catalysts, separation media, biomedical materials. | Tunable functionality, chemical stability. |
| Organic Electronics | OLEDs, OFETs, OPVs. | Tailored electronic properties, processability. |
| High-Performance Polymers | Aerospace and automotive components. | High thermal stability, mechanical strength. |
| Advanced Composites | Lightweight structural materials. | Enhanced stiffness and strength-to-weight ratio. |
Q & A
Q. What synthetic routes are effective for preparing 1-chloro-4-(1-phenylvinyl)benzene, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cross-coupling reactions. For example, bromination of this compound using bromoethane under radical conditions yields Z/E isomers (88% yield), with purification via silica gel chromatography (petroleum ether) . Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd, Cu) improve regioselectivity in aryl-alkenyl bond formation.
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
Q. How is structural characterization performed for this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- <sup>1</sup>H-NMR : Peaks at δ 7.20–7.51 ppm correspond to aromatic protons, while vinyl protons appear as singlets at δ 6.85 ppm .
- <sup>13</sup>C-NMR : Signals at 128–145 ppm confirm aromatic carbons; vinyl carbons resonate at ~105 ppm .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C14H10Cl2, exact mass 248.01 g/mol).
Advanced Research Questions
Q. How do stereoelectronic effects influence Z/E isomer ratios in halogenation reactions of this compound?
Methodological Answer: Z/E isomerization depends on:
- Radical stability : Bulky substituents favor Z-isomers due to steric hindrance.
- Solvent polarity : Non-polar solvents (e.g., hexane) stabilize transition states, increasing Z-selectivity .
- Catalytic additives : Lewis acids (e.g., AlCl3) modulate electron density at the vinyl position.
Data Contradiction Note : Some studies report higher E-selectivity in polar solvents, suggesting competing ionic mechanisms. Reconciliation requires kinetic isotope effect (KIE) studies .
Q. What environmental fate models predict the persistence of this compound in aquatic systems?
Methodological Answer: Environmental persistence is modeled using:
- Henry’s Law constant (H) : Estimated at 3.5×10<sup>−2</sup> atm·m<sup>3</sup>/mol, indicating high volatility from water .
- Soil adsorption coefficient (Koc) : ~1600 L/kg, suggesting moderate soil mobility and bioaccumulation potential .
- Photodegradation half-life : >67 days in air due to slow hydroxyl radical reactions (rate constant: 2.4×10<sup>−13</sup> cm<sup>3</sup>/molecule·sec) .
Validation : Compare experimental vs. computational (QSPR) data to refine biodegradation pathways.
Q. How does this compound interact with estrogen receptors in comparative toxicology studies?
Methodological Answer:
- Competitive binding assays : Measure IC50 values using <sup>3</sup>H-estradiol displacement. For example, p,p′-DDE (a structural analog) shows IC50 = 10<sup>−6</sup> M for human ERα, suggesting weak antagonism .
- In silico docking : Use molecular dynamics (e.g., AutoDock Vina) to map chlorine-substituted phenyl groups into hydrophobic receptor pockets.
Contradiction Alert : Avian receptors (e.g., alligator ER) may exhibit 10-fold lower sensitivity, necessitating species-specific risk assessments .
Experimental Design Considerations
3.1 Designing a study to assess catalytic hydrogenation of this compound:
- Catalyst screening : Test Cr, Pd, or Ni complexes for semi-hydrogenation selectivity.
- Reaction monitoring : Use GC-MS to track alkene-to-alkane conversion.
- Stereochemical control : Deuteration experiments (e.g., D2 gas) reveal syn/anti-addition pathways .
3.2 Ecotoxicological impact assessment in avian species:
- Field sampling : Collect eggshells from contaminated regions (e.g., Rift Valley) to quantify bioaccumulation via LC-MS/MS .
- Dose-response modeling : Corporate shell thickness (micrometers) with tissue concentrations (nmol/kg) using logistic regression .
Data Contradiction Analysis
4.1 Discrepancies in reported soil adsorption coefficients (Koc):
- Possible causes : Variations in soil organic matter (SOM) content or pH (e.g., Koc = 1600 in sandy soil vs. 2200 in loam) .
- Resolution : Standardize testing protocols (e.g., OECD Guideline 106) across soil types.
4.2 Conflicting Z/E isomer ratios in halogenation studies:
- Root cause : Divergent reaction mechanisms (radical vs. ionic).
- Mitigation : Conduct electron paramagnetic resonance (EPR) to detect radical intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
